1-(2-Ethoxy-5-fluorophenyl)propan-1-one
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Overview
Description
1-(2-Ethoxy-5-fluorophenyl)propan-1-one is an organic compound with the molecular formula C11H13FO2 It is a ketone derivative characterized by the presence of an ethoxy group and a fluorine atom on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Ethoxy-5-fluorophenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-ethoxy-5-fluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethoxy-5-fluorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield secondary alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The ethoxy and fluorine substituents on the phenyl ring can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Secondary alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(2-Ethoxy-5-fluorophenyl)propan-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-ethoxy-5-fluorophenyl)propan-1-one depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of the ethoxy and fluorine groups can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
1-(2-Methoxy-5-fluorophenyl)propan-1-one: Similar structure but with a methoxy group instead of an ethoxy group.
1-(2-Ethoxy-4-fluorophenyl)propan-1-one: Similar structure but with the fluorine atom in a different position on the phenyl ring.
Uniqueness: 1-(2-Ethoxy-5-fluorophenyl)propan-1-one is unique due to the specific positioning of the ethoxy and fluorine groups, which can significantly affect its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(2-ethoxy-5-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-3-10(13)9-7-8(12)5-6-11(9)14-4-2/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVBZSIVKXTGEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)F)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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